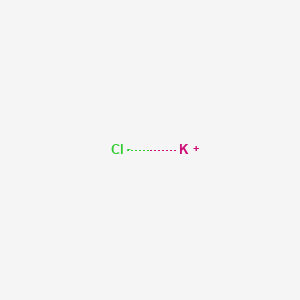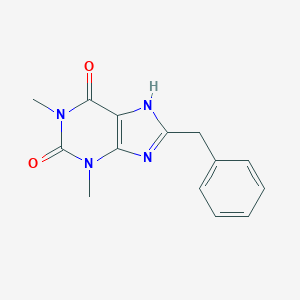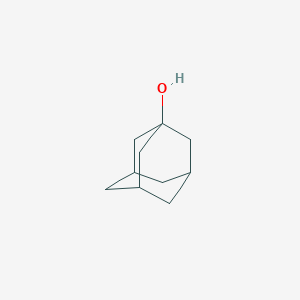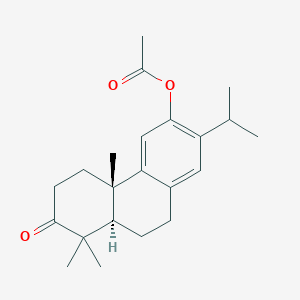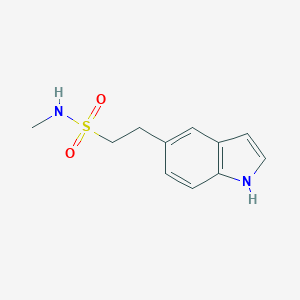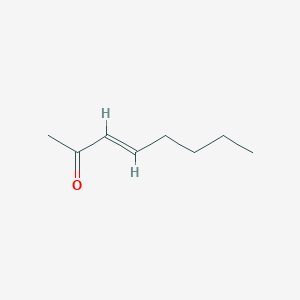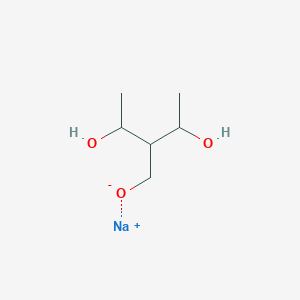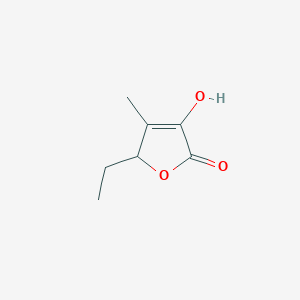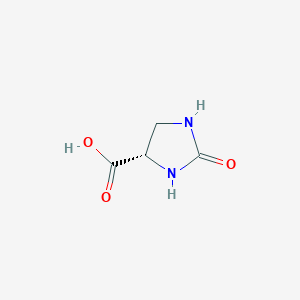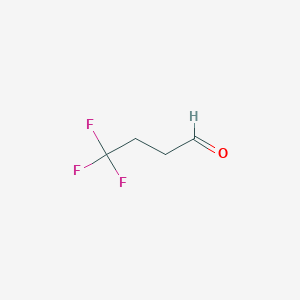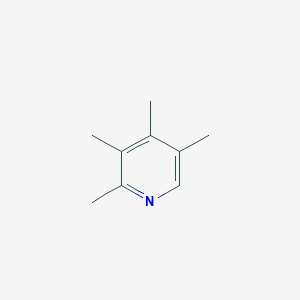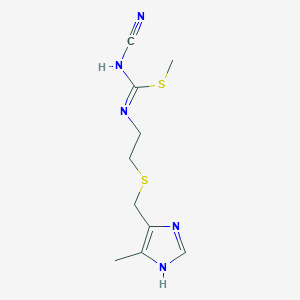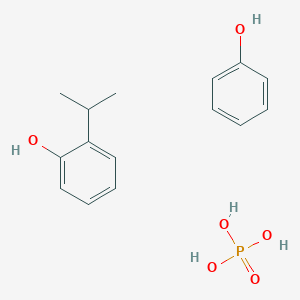
Phenol, isopropylated phenol, phosphorus oxychloride reaction product
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, isopropylated phenol, phosphorus oxychloride reaction product (IPPP) is a flame retardant that is widely used in various industries, including textiles, plastics, and electronics. The synthesis of IPPP involves the reaction between phenol and isopropylated phenol with phosphorus oxychloride.
Mechanism Of Action
Phenol, isopropylated phenol, phosphorus oxychloride reaction product acts as a flame retardant by releasing phosphoric acid when exposed to heat. The phosphoric acid reacts with the combustible material, creating a protective char layer that prevents further combustion. The mechanism of action of Phenol, isopropylated phenol, phosphorus oxychloride reaction product is similar to other phosphorus-based flame retardants, but Phenol, isopropylated phenol, phosphorus oxychloride reaction product has been found to be more effective in some applications.
Biochemical And Physiological Effects
Phenol, isopropylated phenol, phosphorus oxychloride reaction product has been found to have some negative effects on human health and the environment. It has been classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC). It has also been found to have toxic effects on aquatic organisms and the environment. However, the levels of exposure to Phenol, isopropylated phenol, phosphorus oxychloride reaction product in most applications are low, and the risks to human health and the environment are considered to be relatively low.
Advantages And Limitations For Lab Experiments
Phenol, isopropylated phenol, phosphorus oxychloride reaction product has several advantages as a flame retardant, including its effectiveness, low cost, and ease of use. It is also compatible with a wide range of materials, including textiles, plastics, and electronics. However, Phenol, isopropylated phenol, phosphorus oxychloride reaction product has some limitations in lab experiments, including its potential toxicity and its impact on the environment. Researchers need to take these factors into account when using Phenol, isopropylated phenol, phosphorus oxychloride reaction product in lab experiments.
Future Directions
There are several future directions for research on Phenol, isopropylated phenol, phosphorus oxychloride reaction product. One area of research is the development of new flame retardants that are more effective and less toxic than Phenol, isopropylated phenol, phosphorus oxychloride reaction product. Another area of research is the investigation of the environmental impact of Phenol, isopropylated phenol, phosphorus oxychloride reaction product and other flame retardants. Researchers also need to explore the potential health effects of Phenol, isopropylated phenol, phosphorus oxychloride reaction product and other flame retardants on human health. Finally, there is a need for more research on the applications of Phenol, isopropylated phenol, phosphorus oxychloride reaction product in different industries and the development of new applications for this flame retardant.
Synthesis Methods
The synthesis of Phenol, isopropylated phenol, phosphorus oxychloride reaction product involves the reaction between phenol and isopropylated phenol with phosphorus oxychloride. The reaction takes place under controlled conditions, and the resulting product is a white crystalline powder that is insoluble in water but soluble in organic solvents. The synthesis of Phenol, isopropylated phenol, phosphorus oxychloride reaction product is a well-established process that has been optimized for industrial production.
Scientific Research Applications
Phenol, isopropylated phenol, phosphorus oxychloride reaction product has been extensively studied for its flame retardant properties. It has been used in various applications, including textiles, plastics, and electronics. The scientific research on Phenol, isopropylated phenol, phosphorus oxychloride reaction product has focused on its effectiveness as a flame retardant and its impact on human health and the environment. Studies have shown that Phenol, isopropylated phenol, phosphorus oxychloride reaction product is effective in reducing the flammability of materials, but it also has some negative effects on human health and the environment.
properties
CAS RN |
68782-95-6 |
|---|---|
Product Name |
Phenol, isopropylated phenol, phosphorus oxychloride reaction product |
Molecular Formula |
C15H17O4P |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
phenol;phosphoric acid;2-propan-2-ylphenol |
InChI |
InChI=1S/C9H12O.C6H6O.H3O4P/c1-7(2)8-5-3-4-6-9(8)10;7-6-4-2-1-3-5-6;1-5(2,3)4/h3-7,10H,1-2H3;1-5,7H;(H3,1,2,3,4) |
InChI Key |
LPLPPIFARDQDDL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1O.C1=CC=C(C=C1)O.OP(=O)(O)O |
Canonical SMILES |
CC(C)C1=CC=CC=C1O.C1=CC=C(C=C1)O.OP(=O)(O)O |
Other CAS RN |
68782-95-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3,4,5-Tetrahydro-1H-benzo[c]azepine](/img/structure/B105283.png)

